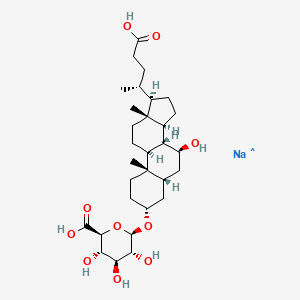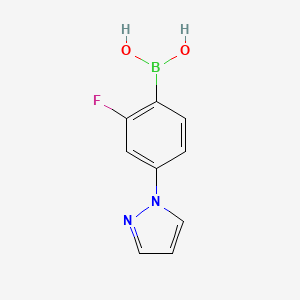
Pteroyl-L-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pteroyl-L-tyrosine is a compound that combines the structures of pteroyl and L-tyrosine Pteroyl refers to the pteridine ring system, which is a core structure in folic acid, while L-tyrosine is an aromatic amino acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pteroyl-L-tyrosine typically involves the conjugation of pteroyl and L-tyrosine through peptide bond formation. This can be achieved using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often involve the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as the use of genetically engineered microorganisms to produce the compound. These methods can be more environmentally friendly and cost-effective compared to traditional chemical synthesis. For example, metabolic engineering of Escherichia coli has been employed to enhance the production of L-tyrosine, which can then be conjugated with pteroyl groups .
Análisis De Reacciones Químicas
Types of Reactions
Pteroyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of L-tyrosine can be oxidized to form quinones.
Reduction: The pteroyl group can undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: The aromatic ring of L-tyrosine can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic hydroxyl group can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Aplicaciones Científicas De Investigación
Pteroyl-L-tyrosine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, such as in the development of drugs targeting specific enzymes or pathways.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of other bioactive compounds .
Mecanismo De Acción
The mechanism of action of Pteroyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes and receptors. The pteroyl group can mimic the structure of folic acid, allowing it to bind to folate receptors and enzymes involved in folate metabolism. The L-tyrosine moiety can participate in protein synthesis and signal transduction pathways by acting as a substrate for tyrosine kinases, which phosphorylate tyrosine residues on proteins .
Comparación Con Compuestos Similares
Similar Compounds
L-tyrosine: An aromatic amino acid involved in protein synthesis and neurotransmitter production.
Pteroylglutamic acid (Folic acid): A vitamin essential for DNA synthesis and repair.
N-acetyl-L-tyrosine: A modified form of L-tyrosine with enhanced stability and solubility.
Uniqueness
Pteroyl-L-tyrosine is unique due to its dual functionality, combining the properties of both pteroyl and L-tyrosine. This allows it to participate in a wider range of biochemical processes and makes it a versatile compound for research and industrial applications .
Propiedades
Fórmula molecular |
C23H21N7O5 |
|---|---|
Peso molecular |
475.5 g/mol |
Nombre IUPAC |
2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C23H21N7O5/c24-23-29-19-18(21(33)30-23)27-15(11-26-19)10-25-14-5-3-13(4-6-14)20(32)28-17(22(34)35)9-12-1-7-16(31)8-2-12/h1-8,11,17,25,31H,9-10H2,(H,28,32)(H,34,35)(H3,24,26,29,30,33) |
Clave InChI |
HINGXELFWYSGLU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-hydroxy-8-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-2H-purin-2-one](/img/structure/B14092676.png)
![3-(2-hydroxy-3,5-dimethylphenyl)-4-(3-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14092683.png)
![7-Chloro-1-phenyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092686.png)

![Ethyl 3-chloro-2-methyl-4-oxo-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B14092696.png)
![2-Bromo-1-[(2,2-diethoxyethyl)thio]-4-fluorobenzene](/img/structure/B14092699.png)


![1-(2,3-Dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092727.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-ethylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14092738.png)
![2-Benzyl-1-(3-chlorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092746.png)
![2-[(2-Acetamido-5-amino-5-oxopentanoyl)amino]pentanediamide](/img/structure/B14092766.png)
![3-methyl-7-(2-methylpropyl)-8-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14092774.png)
